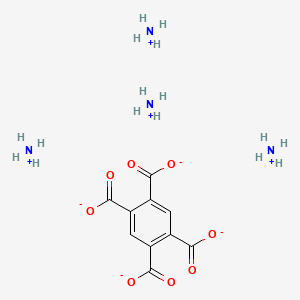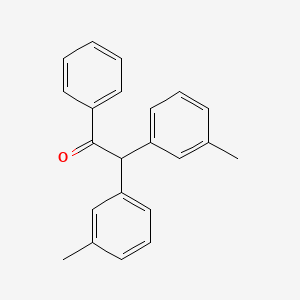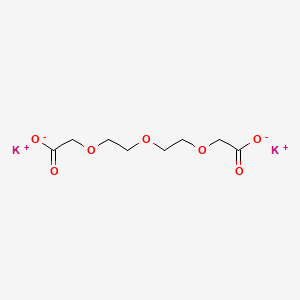
Dipotassium 2,2'-(oxybis(2,1-ethanediyloxy))bisacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium 2,2’-[oxybis(2,1-ethanediyloxy)]bisacetate is a chemical compound with the molecular formula C8H12K2O7 and a molecular weight of 298.37 g/mol. It is known for its unique structure, which includes two potassium ions and a complex organic backbone. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 2,2’-[oxybis(2,1-ethanediyloxy)]bisacetate typically involves the reaction of ethylene glycol derivatives with potassium hydroxide. The reaction proceeds through a series of esterification and neutralization steps, resulting in the formation of the final product.
Industrial Production Methods
In industrial settings, the production of dipotassium 2,2’-[oxybis(2,1-ethanediyloxy)]bisacetate is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Dipotassium 2,2’-[oxybis(2,1-ethanediyloxy)]bisacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the potassium ions are replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylates, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dipotassium 2,2’-[oxybis(2,1-ethanediyloxy)]bisacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of dipotassium 2,2’-[oxybis(2,1-ethanediyloxy)]bisacetate involves its interaction with molecular targets through ionic and covalent bonding. The potassium ions play a crucial role in stabilizing the compound and facilitating its reactivity. The organic backbone interacts with various molecular pathways, influencing biochemical and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Dipotassium 2,2’-[oxybis(2,1-ethanediyloxy)]bispropionate
- Dipotassium 2,2’-[oxybis(2,1-ethanediyloxy)]bisbutyrate
Uniqueness
Dipotassium 2,2’-[oxybis(2,1-ethanediyloxy)]bisacetate is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to similar compounds, it offers better solubility, stability, and reactivity, making it more suitable for certain applications in chemistry, biology, and industry.
Properties
CAS No. |
94201-43-1 |
|---|---|
Molecular Formula |
C8H12K2O7 |
Molecular Weight |
298.37 g/mol |
IUPAC Name |
dipotassium;2-[2-[2-(carboxylatomethoxy)ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C8H14O7.2K/c9-7(10)5-14-3-1-13-2-4-15-6-8(11)12;;/h1-6H2,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
InChI Key |
FNUHSPUPCVFIIH-UHFFFAOYSA-L |
Canonical SMILES |
C(COCC(=O)[O-])OCCOCC(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



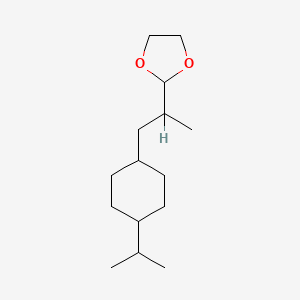
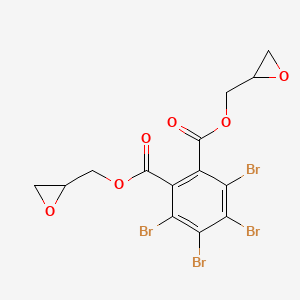
![4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-)](/img/structure/B12685162.png)
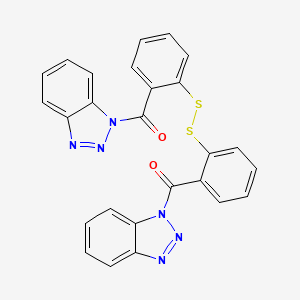
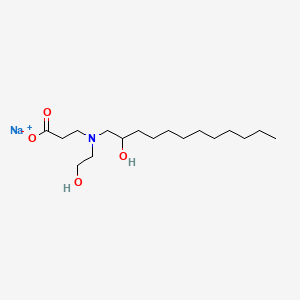

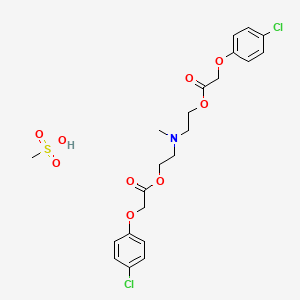

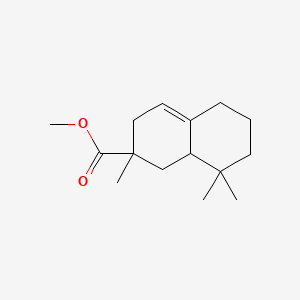

![Methyl 2-[(3,7-dimethyloctylidene)amino]benzoate](/img/structure/B12685193.png)
